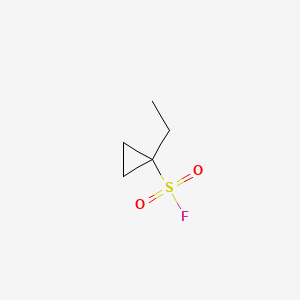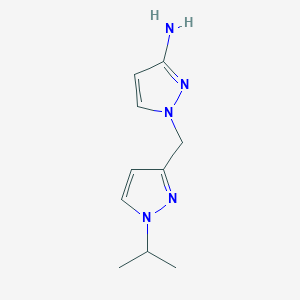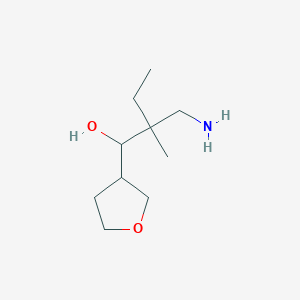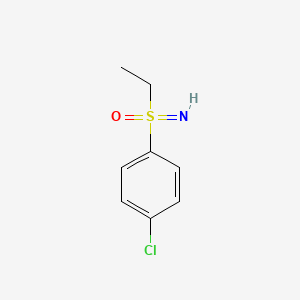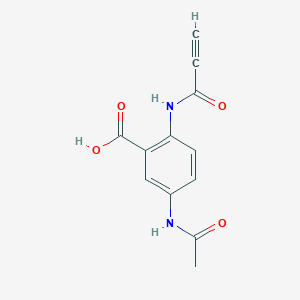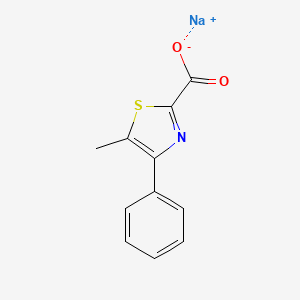
Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-carboxylic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. Common solvents used in this synthesis include water and alcohols, with reaction temperatures maintained between 50-100°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring’s sulfur or nitrogen atoms are targeted.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Halogenating agents, nucleophiles; temperatures around 50-100°C.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate has been explored for its potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s sulfur and nitrogen atoms play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Comparación Con Compuestos Similares
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Comparison: Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate stands out due to its unique combination of a thiazole ring with a phenyl and carboxylate group This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications
Propiedades
Fórmula molecular |
C11H8NNaO2S |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
sodium;5-methyl-4-phenyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C11H9NO2S.Na/c1-7-9(8-5-3-2-4-6-8)12-10(15-7)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
ZMXZAOOYNGUHLY-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(N=C(S1)C(=O)[O-])C2=CC=CC=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


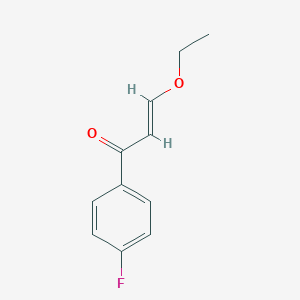
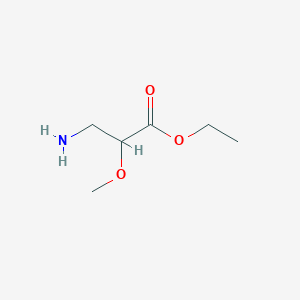
![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)
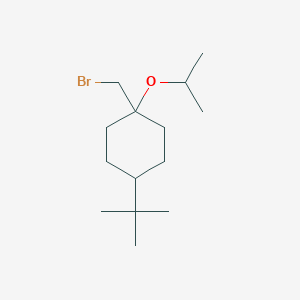
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B15326699.png)
![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)
